N-(3-chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)acetamide typically involves the reaction of 3-chloroaniline with 4,5-dichloroimidazole in the presence of acetic anhydride. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 100°C.
Time: Reaction times can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant feed rates is common. Additionally, purification steps such as recrystallization or chromatography are employed to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials due to its unique reactivity.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated phenyl and imidazole groups allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including the inhibition of microbial growth or the modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)carbamate
- N-(3-chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)propionamide
- N-(3-chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)butyramide
Uniqueness
N-(3-chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)acetamide stands out due to its specific combination of a chlorinated phenyl group and a dichloroimidazole moiety. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3N3O/c12-7-2-1-3-8(4-7)16-9(18)5-17-6-15-10(13)11(17)14/h1-4,6H,5H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJKPFPCYHRGQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C=NC(=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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